Predicted Lipophilicity (cLogP) Differentiates Biphenyl from Phenyl and Chlorophenyl Analogs
The extended aromatic system of the 4-phenylphenyl (biphenyl) group in the target compound is predicted to confer higher lipophilicity compared to its simpler mono-aromatic analogs. This is a critical differentiator for medicinal chemistry campaigns focused on optimizing membrane permeability, oral absorption, or target binding in hydrophobic pockets .
| Evidence Dimension | Predicted Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 4.4 - 5.0 (estimated range based on substituent contributions) |
| Comparator Or Baseline | 3-Chloro-6-phenylpyridazine: cLogP ~2.5; 3-Chloro-6-(4-chlorophenyl)pyridazine: cLogP ~3.0 |
| Quantified Difference | Target compound is predicted to be ~1.5-2.0 log units more lipophilic |
| Conditions | In silico prediction using standard fragment-based calculation methods (e.g., ChemAxon, ACD/Labs) |
Why This Matters
This ~100-fold increase in predicted lipophilicity is a key design parameter for cell permeability and can be exploited to modulate ADME properties, providing a quantifiable reason to select this specific building block over simpler analogs.
